N'-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N,N-dimethylethane-1,2-diamine
Description
2-(DIMETHYLAMINO)ETHYLMETHOXY]PHENYL}METHYL)AMINE is a complex organic compound that features a combination of aromatic and aliphatic structures
Properties
Molecular Formula |
C16H24N4O3 |
|---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H24N4O3/c1-12-18-16(23-19-12)11-22-14-6-5-13(9-15(14)21-4)10-17-7-8-20(2)3/h5-6,9,17H,7-8,10-11H2,1-4H3 |
InChI Key |
VQHRSHCYUGJRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCN(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)ETHYLMETHOXY]PHENYL}METHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the methoxy group and the dimethylaminoethyl side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)ETHYLMETHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of aromatic amines.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quaternary ammonium compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(DIMETHYLAMINO)ETHYLMETHOXY]PHENYL}METHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(DIMETHYLAMINO)ETHYLMETHOXY]PHENYL}METHYL)AMINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Caffeine: An alkaloid with a purine structure.
Uniqueness
What sets 2-(DIMETHYLAMINO)ETHYLMETHOXY]PHENYL}METHYL)AMINE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
